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molecular formula C20H21NO4 B8563369 2-(6,7-Dimethoxynaphthalen-2-yl)-4,5-dimethoxyaniline CAS No. 102012-70-4

2-(6,7-Dimethoxynaphthalen-2-yl)-4,5-dimethoxyaniline

Cat. No. B8563369
M. Wt: 339.4 g/mol
InChI Key: MVXFWIJIPARTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06740650B2

Procedure details

6-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dimethoxynaphthalene (12 mg, 0.03 mmol) was hydrogenated overnight in ethyl acetate (20 mL) at 40-45 lb./sq. in. under catalysis of palladium (10 wt % on activated carbon, 10 mg). The solution was passed through celite bed and the catalyst was washed with ethyl acetate (3×10 mL). Concentration in vacuo gave the crude product. Chromatography using 65:35 hexanes:ethyl acetate gave compound 18 (11 mg) in nearly 100% yield; 1H NMR (CDCl3) d 3.84(3H, s), 3.89(3H, s), 4.01(3H, s), 4.02(3H, s), 6.41(1H, s), 6.80(1H, s), 7.14(1H, s), 7.15(1H, s), 7.43(1H, dd, J=8.4, J=1.6), 7.75(1H, d, J=1.5), 7.75(1H, d, J=8.4); 13C NMR d 56.4, 57.2, 101.3, 106.6, 106.8, 115.2, 119.9, 126.2, 126.8, 127.3, 128.5, 129.9, 135.7, 138.0, 142.7, 149.8, 150.1, 150.3.
Name
6-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dimethoxynaphthalene
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([C:11]2[CH:12]=[C:13]3[C:18](=[CH:19][CH:20]=2)[CH:17]=[C:16]([O:21][CH3:22])[C:15]([O:23][CH3:24])=[CH:14]3)=[C:5]([N+:25]([O-])=O)[CH:4]=1>C(OCC)(=O)C.[Pd]>[NH2:25][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[CH:7][C:6]=1[C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[CH:17]=[C:16]([O:21][CH3:22])[C:15]([O:23][CH3:24])=[CH:14]2

Inputs

Step One
Name
6-(4,5-Dimethoxy-2-nitrophenyl)-2,3-dimethoxynaphthalene
Quantity
12 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1OC)C=1C=C2C=C(C(=CC2=CC1)OC)OC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the catalyst was washed with ethyl acetate (3×10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave the crude product

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)OC)OC)C=1C=C2C=C(C(=CC2=CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 108%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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